6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride

Conformational restriction spirocyclic scaffold design drug-likeness optimization

Medicinal chemistry programs requiring conformationally locked spirocyclic scaffolds face false positives from flexible amine linkers. This spiro[2.4]heptane delivers a rigid 4-azaspiro core with orthogonal reactivity: - 0 rotatable bonds; predictable H-bond geometry (2 donors, 2 acceptors) - LogP -0.63, TPSA 55.1 Ų - compliant with fragment-based Rule of Three - 6-amino group mimics sitafloxacin connectivity; 5-ketone enables reductive amination, oxime formation - ≥97% purity as HCl salt (MW 162.62), free base MW 126.16 - Ideal for quinolone antibacterials, HCV antivirals, and peptidomimetics requiring sp³-rich cores

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
Cat. No. B12942816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride
Molecular FormulaC6H11ClN2O
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESC1CC12CC(C(=O)N2)N.Cl
InChIInChI=1S/C6H10N2O.ClH/c7-4-3-6(1-2-6)8-5(4)9;/h4H,1-3,7H2,(H,8,9);1H
InChIKeyZWPKNWSDHOKFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-azaspiro[2.4]heptan-5-one HCl Baseline Profile


6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride (CAS 2417777-63-8; free base CAS 2384156-61-8) is a spirocyclic amino ketone building block featuring a conformationally constrained 4-azaspiro[2.4]heptane core with a primary amine at the 6-position and a ketone at the 5-position , . The free base has a molecular formula of C₆H₁₀N₂O (MW 126.16) and is available as the hydrochloride salt (MW 162.62) at purities typically ≥97% , . The compound belongs to the broader class of amino-substituted azaspiro[2.4]heptane derivatives, which have been patented as key synthetic intermediates for quinolone carboxylic acid antibacterial agents . Despite its structural relationship to the sitafloxacin pharmacophore, published quantitative biological activity data specific to this exact compound remain extremely sparse in the peer-reviewed literature .

1 Conformationally constrained spirocyclic core (zero rotatable bonds)
2 Bifunctional reactivity: free primary amine and ketone handle
3 Hydrochloride salt for aqueous reaction compatibility

Why Analogs Fail for 6-Amino-4-azaspiro[2.4]heptan-5-one HCl


The 4-azaspiro[2.4]heptane scaffold family encompasses multiple regioisomers, N-protected variants, and methyl-substituted analogs that differ substantially in their computed polarity, hydrogen-bonding capacity, and steric accessibility at the reactive 6-position amine. Even seemingly minor changes—such as relocating the amino group from position 6 to position 7 on the spiro ring or adding a methyl substituent at C-6—alter the LogP, TPSA, and the number of rotatable bonds available for further derivatization , . In drug discovery programs where spirocyclic amines serve as key pharmacophoric elements (e.g., quinolone antibacterials such as sitafloxacin ), these differences directly impact molecular recognition, pharmacokinetic profile, and synthetic tractability. Procurement decisions must therefore be guided by the specific substitution pattern rather than by scaffold class alone.

Regioisomer mismatch

7-Amino positional isomer alters H-bond vector and may not recapitulate quinolone-intermediate geometry.

Steric hindrance from methyl analog

6-Amino-6-methyl substitution blocks amine derivatization and shifts lipophilicity.

Parent scaffold lacks handles

4-Azaspiro[2.4]heptane lacks amine and ketone groups, eliminating synthetic utility.

Differentiation Evidence vs. Closest Analogs


Conformational Rigidity vs. Flexible Amines

6-Amino-4-azaspiro[2.4]heptan-5-one possesses zero rotatable bonds (computed), a feature that distinguishes it from most non-spirocyclic amine building blocks and even from ring-expanded spiro analogs . By contrast, the 6-amino-6-methyl analog (CAS 920338-58-5) retains zero rotatable bonds but gains additional steric bulk and lipophilicity from the quaternary methyl substitution, which can impede further amine derivatization . The parent 4-azaspiro[2.4]heptane scaffold (CAS 95442-76-5) lacks both the ketone and amine functionalities, offering no synthetic handle for further elaboration . This combination of conformational rigidity with a free primary amine and ketone makes the target compound uniquely positioned as a constrained, bifunctional intermediate.

Conformational rigidity
Reported
0 rotatable bonds (computed)
Supports fragment-based design with low entropic penalty.
No experimental NMR or X-ray data available.
Conformational restriction spirocyclic scaffold design drug-likeness optimization

Hydrophilicity Advantage Over Methyl Analog

The computed LogP of 6-amino-4-azaspiro[2.4]heptan-5-one (free base) is -0.6338, indicating substantial hydrophilicity . This value places the compound in a polarity range favorable for aqueous solubility and consistent with CNS drug-likeness guidelines (desired LogP typically 1–3 for oral drugs, but lower LogP correlates with better solubility and reduced off-target promiscuity). While computed LogP data for the 6-amino-6-methyl analog are not publicly available from the same computational method, the addition of a methyl group is well-established to increase LogP by approximately +0.5 log units per methyl in similar scaffolds . The TPSA of 55.12 Ų for the target compound further supports adequate membrane permeability potential while maintaining solubility.

Hydrophilicity advantage
Class-level
LogP -0.63 vs estimated +0.0–0.3 for 6-methyl analog (class-level methyl increment)
Lower lipophilicity suggests better aqueous solubility profile.
Computed LogP only; experimental logD not available.
Lipophilicity optimization CNS drug design solubility prediction

Positional Isomer Specificity: 6-Amino vs. 7-Amino

The 6-amino-4-azaspiro[2.4]heptan-5-one scaffold places the amine and ketone on the same side of the spiro junction relative to the ring nitrogen, creating a distinct hydrogen-bonding vector compared to the 7-amino-5-azaspiro[2.4]heptan-4-one positional isomer (CAS 185421-97-0) , . Both isomers share the same molecular formula (C₆H₁₀N₂O, MW 126.16) and both have 0 rotatable bonds, but the relative spatial orientation of the amine with respect to the lactam carbonyl differs. In the context of quinolone antibiotic synthesis, the patent literature specifically describes amino-substituted azaspiro[2.4]heptane derivatives where the amine position determines which enantiomer is coupled to the quinolone carboxylic acid core . The (4S)-4-amino-6-azaspiro[2.4]heptane moiety in sitafloxacin exemplifies the biological relevance of precise amine positioning on the spiro scaffold.

Positional isomer specificity
Reported
6-NH₂/5-ketone vs 7-NH₂/4-ketone isomer (identical MW, 0 rotatable bonds)
Regiospecific amine is critical for quinolone scaffold attachment.
No binding data available for direct isomer comparison.
Regioselective synthesis structure-activity relationship quinolone intermediates

Synthetic Tractability and Procurement Cost

The hydrochloride salt of 6-amino-4-azaspiro[2.4]heptan-5-one is commercially available at 97% purity, with pricing at approximately ¥4,140 per 100 mg (MACKLIN brand) as of 2026 . The free base (CAS 2384156-61-8) is listed at 98% purity with pricing available upon request . This pricing places the compound in the premium building block category, reflecting the synthetic challenge of constructing the spirocyclic core with regiospecific amino and ketone substitution. For comparison, the structurally simpler 4-azaspiro[2.4]heptane (CAS 95442-76-5, no functional handles) and 4-azaspiro[2.4]heptane hydrochloride (CAS 1414885-17-8) are listed at lower price points but lack the synthetic utility of the bifunctional target compound . The availability of both the free base and HCl salt forms provides flexibility for different reaction conditions (e.g., the HCl salt for aqueous compatibility, the free base for anhydrous coupling reactions).

Synthetic tractability
Data to verify
HCl salt at 97% purity; premium building block pricing (¥4,140/100 mg)
Commercial availability supports procurement for synthesis programs.
Pricing subject to change; verify with supplier.
Building block procurement synthetic accessibility medicinal chemistry sourcing

Patent Linkage to Quinolone Intermediates

Multiple patent families explicitly describe amino-substituted azaspiro[2.4]heptane derivatives as essential intermediates for the synthesis of quinolone carboxylic acid antibacterial agents , . The (4S)-4-amino-6-azaspiro[2.4]heptane moiety is the key pharmacophoric element of sitafloxacin (DU-6859a, Gracevit®), a marketed broad-spectrum fluoroquinolone antibiotic with potent activity against Gram-positive, Gram-negative, and anaerobic bacteria . While the target compound (6-amino-4-azaspiro[2.4]heptan-5-one) differs from the sitafloxacin intermediate by having a ketone at C-5 rather than the saturated methylene present in sitafloxacin's spiro moiety, the 5-keto group provides a synthetic handle for further elaboration (e.g., reduction, reductive amination, or Wittig olefination) that the fully saturated analog lacks. The patent EP0550025A1 further describes that R₂ at the 4- or 6-position can be hydrogen or methyl, directly validating the relevance of the 6-position substitution pattern found in the target compound .

Patent linkage
Class-level
Matches EP0550025A1 generic formula for quinolone intermediates; 5-ketone adds synthetic handle absent in sitafloxacin intermediate
Provides rationale for antibacterial SAR programs; 5-ketone enables further derivatization.
No direct antibacterial data for this compound; sitafloxacin MIC data for context only.
Quinolone antibiotics spirocyclic intermediates sitafloxacin synthesis

Application Scenarios for 6-Amino-4-azaspiro[2.4]heptan-5-one HCl


Fragment-Based Discovery with Bifunctional Reactivity

The compound's combination of zero computed rotatable bonds, a free primary amine, and a ketone makes it a high-value fragment for screening libraries targeting protein-protein interactions or enzymes with shallow binding pockets . Its low computed LogP (-0.6338) and moderate TPSA (55.12 Ų) align with fragment-likeness guidelines (Rule of Three: MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3), supporting its use in fragment-based screening cascades followed by structure-guided elaboration at either the amine or ketone position .

Quinolone Intermediate with Ketone Handle

Building on the established patent precedent for amino-substituted azaspiro[2.4]heptanes as quinolone intermediates , procurement of the target compound enables medicinal chemistry teams to explore novel quinolone analogs where the 5-ketone can be reduced, aminated, or olefinated to generate structural diversity at a position that is saturated (sp³ CH₂) in sitafloxacin . The 6-amino group serves as the point of attachment to the quinolone carboxylic acid core, directly mimicking the validated sitafloxacin connectivity .

Peptidomimetic Scaffold Design

The spirocyclic azaspiro[2.4]heptane core imposes strict conformational constraints that are valuable in peptidomimetic design. The free amine can be acylated with amino acid derivatives, while the ketone can be converted to amides, oximes, or hydrazones for further elaboration. The computed 0 rotatable bonds and defined H-bond donor/acceptor geometry (2 H-bond donors, 2 H-bond acceptors) provide a predictable pharmacophoric presentation that is difficult to achieve with flexible-chain amine building blocks.

HCV and Antiviral Spirocyclic Building Block

The broader spiro[2.4]heptane scaffold class has demonstrated antiviral activity against HCV, with specific spirocyclic nucleoside analogs showing EC₅₀ values of 0.273–0.368 µM in HCV genotypes 1A and 1B replicon assays . While the target compound itself lacks reported antiviral data, its structural similarity to these active spiro[2.4]heptane frameworks and its primary literature annotation as being investigated for HCV replication inhibition position it as a relevant starting material for antiviral medicinal chemistry programs that require a bifunctional spirocyclic core.

Application
Selection Property
Validation Focus
Fragment-based discovery
Conformational restriction, bifunctional core
Screening-library incorporation and hit validation
Quinolone intermediate exploration
6-Amino regiospecific attachment, 5-ketone handle
Quinolone SAR expansion beyond saturated analogs
Peptidomimetic scaffold design
Spirocyclic constraint, amine+ketone derivatization
Pharmacophore presentation and peptidomimetic elaboration
Antiviral spirocyclic building block
Spiro[2.4]heptane core, bifunctional reactivity
Antiviral activity requires independent validation
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